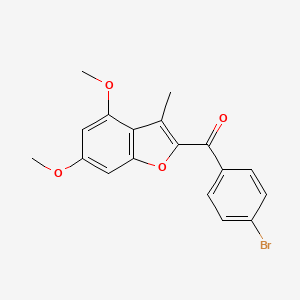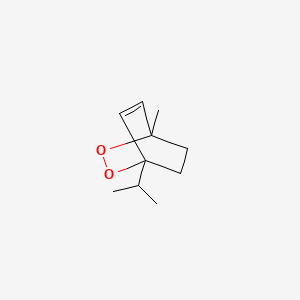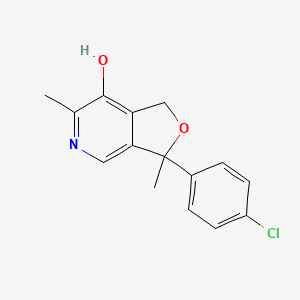
Clofurenadine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clofurenadine is a small molecule drug that acts as a histamine H1 receptor antagonist. It was initially developed by Ipsen SA for the treatment of respiratory diseases. The compound is known for its ability to block the action of histamine, a natural substance in the body that causes allergic symptoms .
Méthodes De Préparation
The synthesis of Clofurenadine involves several steps, including the formation of its core structure and subsequent functionalization. The synthetic routes typically involve the use of various organic reagents and catalysts under controlled conditions. Industrial production methods often employ crystallization techniques to obtain the desired polymorphs of the drug .
Analyse Des Réactions Chimiques
Clofurenadine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
Clofurenadine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in the study of histamine H1 receptor antagonists.
Biology: Investigated for its effects on cellular processes and histamine-mediated pathways.
Medicine: Explored for its potential in treating allergic reactions and respiratory diseases.
Industry: Utilized in the development of new antihistamine drugs and formulations.
Mécanisme D'action
Clofurenadine exerts its effects by binding to the histamine H1 receptor, thereby blocking the action of histamine. This prevents the typical allergic symptoms such as itching, swelling, and redness. The molecular targets include the H1 receptors located on various cells, including those in the respiratory tract and immune system .
Comparaison Avec Des Composés Similaires
Clofurenadine is similar to other histamine H1 receptor antagonists such as cetirizine, desloratadine, fexofenadine, levocetirizine, and loratadine. it is unique in its specific binding affinity and pharmacokinetic properties, which may offer advantages in certain therapeutic contexts .
Propriétés
Formule moléculaire |
C15H14ClNO2 |
|---|---|
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-3,6-dimethyl-1H-furo[3,4-c]pyridin-7-ol |
InChI |
InChI=1S/C15H14ClNO2/c1-9-14(18)12-8-19-15(2,13(12)7-17-9)10-3-5-11(16)6-4-10/h3-7,18H,8H2,1-2H3 |
Clé InChI |
LQEMUWNIWKVWOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C2C(=C1O)COC2(C)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


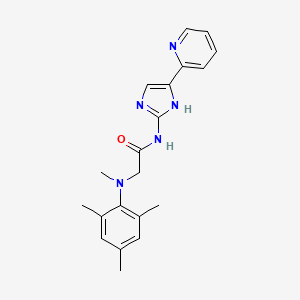

![(9Z)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B10826069.png)
![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-[2-(4-acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10826076.png)
![1-Amino-4-[5-[(2-ethoxycarbonylphenyl)methyl]-2-methylanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B10826080.png)
![2-(3-methoxy-5-methylsulfinylthiophen-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B10826082.png)
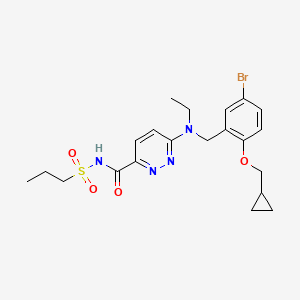

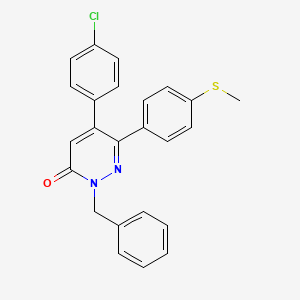
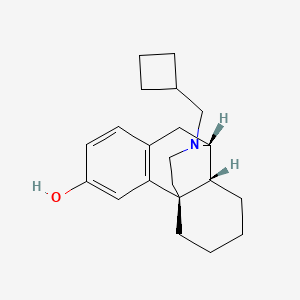
![1-[3-[2-(4-Acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10826118.png)
![4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B10826121.png)
